tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is a silane compound characterized by its unique structure, which includes a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-oxy functional group. This compound is notable for its versatility in organic synthesis and material science applications.
The compound can be synthesized from commercially available starting materials such as tert-butyl alcohol, diphenylsilane, and 3-methylpenta-2,4-dien-1-ol. The synthesis typically involves careful control of reaction conditions to prevent hydrolysis and ensure high purity of the final product.
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is classified as an organosilicon compound. It features a silane functional group that is crucial for its reactivity and applications in various chemical processes.
The synthesis of tert-butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane typically involves the following steps:
The process requires precise temperature control and monitoring of reactant ratios to optimize yield and minimize by-products. Reaction times may vary depending on the specific conditions employed.
The molecular formula for tert-butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is C22H28OSi, with a molecular weight of 336.5 g/mol. The structure features a silicon atom bonded to two phenyl groups and a tert-butyl group, alongside an ether linkage to the 3-methylpenta-2,4-dien-1-yloxy group.
| Property | Value |
|---|---|
| CAS Number | 645386-38-5 |
| IUPAC Name | tert-butyl-(3-methylpenta-2,4-dienoxy)-diphenylsilane |
| InChI | InChI=1S/C22H28OSi/c1... |
| InChI Key | PFGVEOXZEQDDRF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCOSi(C2=CC=CC=C2)C(C)(C)C)C=C |
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
The mechanism of action for tert-butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane involves interactions at its silicon center. This center can form stable complexes with transition metals, facilitating catalytic processes in organic synthesis. Its unique structure allows it to engage in diverse chemical transformations.
The compound is typically a colorless or pale yellow oil with low volatility and high thermal stability.
Key chemical properties include:
Relevant data indicates that it maintains integrity under various reaction conditions but may undergo oxidation or reduction depending on the reagents used.
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications across multiple fields.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8